(R)-2-Bromosuccinic acid
Overview
Description
(R)-2-Bromosuccinic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H5BrO4 and its molecular weight is 196.98 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystallization and Optical Resolution
- (R)-2-Bromosuccinic acid (BSA) has been studied for its racemic structure and optical resolution. Shiraiwa et al. (1998) found that (RS)-BSA exists as a conglomerate at room temperature and can be optically resolved to yield (R)-BSA with high optical purity. This process is significant in the preparation of enantiomerically pure substances, which are crucial in various fields including pharmaceuticals and agrochemicals (Shiraiwa et al., 1998).
Intermediate in Synthesis
- The compound serves as an intermediate in the synthesis of various chemical compounds. For instance, He (2002) demonstrated the use of aspartic acid, converted into bromosuccinic acid, in the preparation of (2-benzyloxyethyl)oxirane. This showcases its utility in generating products with good yield and enantiomeric purity (He, 2002).
Synthesis of Novel Compounds
- Rodrigues et al. (2012) explored the use of ethyl bromosuccinate, which is related to this compound, in the synthesis of novel paraconic acid analogs. The study highlights the role of this compound derivatives in the creation of new chemical entities (Rodrigues et al., 2012).
Study of Molecular Structures
- The study of its molecular structure, as demonstrated by Bolte and Degen (2000), provides insights into its physical and chemical properties. Understanding the structure of such compounds is vital for their application in synthesis and other chemical processes (Bolte & Degen, 2000).
Functionalization of Graphene
- Lai et al. (2018) reported the use of N-bromosuccinimide, a derivative of this compound, in the functionalization of graphene. This approach indicates the potential of this compound derivatives in materials science, particularly in enhancing the properties of nanomaterials (Lai et al., 2018).
Mechanism of Action
Target of Action
It’s known that small molecules can interact with a variety of biomolecules such as enzymes, cellular receptors, ion channels, dna, and transcription factors . The identification of a specific biological target for a given drug can be extremely difficult due to the vast diversity of proteins and other chemicals present in a cell .
Mode of Action
Small molecules typically interact with their targets through physical interactions in the nucleus, leading to changes in cellular functions . For instance, they can bind to specific molecules representing their substrate and transform it into another molecule . The exact interaction of ®-2-Bromosuccinic acid with its targets remains to be elucidated.
Biochemical Pathways
It’s known that small molecules can regulate various biochemical transformations such as carboxylation, hydroxylation, peroxidation, or modulation of signal transduction pathways . The exact pathways and their downstream effects influenced by ®-2-Bromosuccinic acid need further investigation.
Pharmacokinetics
It’s known that these properties play a crucial role in the bioavailability of a compound . For instance, Lipinski’s rule of five, which includes molecular weight less than 500 Da, logP less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors, is often used to predict the ADME properties of a compound .
Result of Action
Small molecules can have a variety of effects on cellular functions, such as modulating signal exchange between plant roots and plant-growth promoting rhizobacteria (pgpr) and how these relationships modulate plant abiotic stress responses . The exact molecular and cellular effects of ®-2-Bromosuccinic acid remain to be elucidated.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, temperature can affect the speed of a reaction . Acid rain can also significantly alter soil physicochemical and biochemical processes, affecting the activity of soil enzymes . .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that this compound can be utilized to develop enantioselective HPLC separations with a chiral stationary phase and ristocetin A, a macrocyclic glycopeptide . This suggests that ®-2-Bromosuccinic acid may interact with certain enzymes, proteins, and other biomolecules, although the specific nature of these interactions is not yet clear.
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
(2R)-2-bromobutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)/t2-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWGVQWAEANRTK-UWTATZPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309283 | |
Record name | (2R)-2-Bromobutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201309283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3972-41-6 | |
Record name | (2R)-2-Bromobutanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3972-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromosuccinic acid, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R)-2-Bromobutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201309283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BROMOSUCCINIC ACID, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/869RC7I48R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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